(2-(cyclopropylmethoxy)pyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2-(cyclopropylmethoxy)pyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as CRF1 Antagonist, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis Techniques and Potential Applications
Chemical Synthesis and Derivatives : Research includes the synthesis of complex chemical compounds that serve as intermediates or final products with potential applications in drug development, material science, and as ligands or catalysts in chemical reactions. For instance, studies on the synthesis of Vertilecanin derivatives via nicotinic acid demonstrate sophisticated chemical reactions that could be analogous to those used in synthesizing compounds like the one (Demirci et al., 2008).
Catalysis and Molecular Interaction : Research on methanol dehydrogenase from various sources elucidates the role of metal ions in enzymatic activity, which could inform the design of catalytic sites in synthetic compounds for industrial or environmental applications (Richardson & Anthony, 1992).
Luminescent Properties and Chemical Reactivity : Studies on cyclometalated complexes highlight their luminescent properties and potential applications in materials science, such as in the development of new light-emitting devices or sensors (Xu et al., 2014).
Drug Discovery and Biological Activity : Research on the synthesis of enantiopure compounds and their evaluation as ligands for biological receptors or enzymes could be relevant for drug discovery efforts targeting specific diseases or conditions. The synthesis of 10-Nornaltrexones and exploration of their potential as Toll-like receptor 4 antagonists and opioid ligands is an example of how structural modifications of chemical compounds can lead to significant biological activities (Selfridge et al., 2014).
properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-10-8-15-3-1-2-4-17(15)12-21)16-7-9-20-18(11-16)23-13-14-5-6-14/h1-4,7,9,11,14H,5-6,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPARTQHWCIEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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